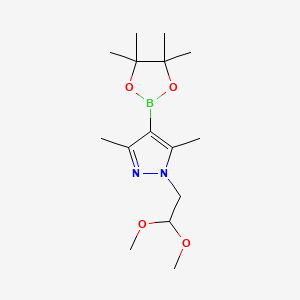
3-Methyl-4-nitrobenzylamine
Übersicht
Beschreibung
3-Methyl-4-nitrobenzylamine is an organic compound with the molecular formula C8H10N2O2 . It is used as a starting material in the synthesis of chiral cyclopalladated complexes with applications in the resolution of racemic compounds .
Synthesis Analysis
The synthesis of 3-Methyl-4-nitrobenzylamine can be achieved through several methods. One such method involves the one-pot three-component condensation reactions of methyl acetoacetate, hydroxylamine hydrochloride, and aromatic aldehydes . This reaction proceeds efficiently at room temperature under ultrasonic irradiation in aqueous media .Molecular Structure Analysis
The molecular structure of 3-Methyl-4-nitrobenzylamine consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2). The compound has a molecular weight of 166.18 .Wissenschaftliche Forschungsanwendungen
Kinetics of Reductively-Initiated Fragmentation
3-Methyl-4-nitrobenzylamine derivatives have been explored for their potential in bioreductive drugs, particularly with the focus on triggers for prodrug activation. The kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates, which are closely related to 3-Methyl-4-nitrobenzylamine, have been studied. These compounds, when reduced to hydroxylamines, fragment to release amine-based toxins, a reaction crucial for the activation of prodrugs in cancer therapy. The rate of fragmentation is influenced by substituent effects on the benzyl ring, indicating the potential for chemical optimization for therapeutic purposes (Hay et al., 1999).
Synthetic Technology
3-Methyl-4-nitrobenzylamine serves as an important intermediate in organic synthesis, finding applications in the production of pharmaceuticals, pesticides, and various chemicals. Improved synthetic methods have been developed to enhance the efficiency and environmental friendliness of its production (Wang Ling-ya, 2015).
Crystal and Molecular Structures
The crystal and molecular structures of N-phenyl derivatives of 4-nitrobenzylamine have been determined, providing insights into their physicochemical properties and potential applications in materials science and molecular engineering (Iwasaki et al., 1988).
Inhibition of Nucleoside Transport Proteins
Research on 4-nitrobenzylamine derivatives, including those with modifications at the C8-position, has contributed to the development of inhibitors for nucleoside transport proteins. These compounds have applications in medical research, potentially leading to new therapeutic strategies for diseases where modulation of nucleoside transport is beneficial (Tromp et al., 2005).
Electrochemical Functionalization of Electrodes
The electrochemical reduction of diazonium cations derived from 3-Methyl-4-nitrobenzylamine and its analogs has been used for the functionalization of electrode surfaces. This technique has implications for the development of electrochemical sensors and devices with tailored surface properties (Breton & Bélanger, 2008).
Exposure to Alkylating Agents
Studies have also explored the use of 3-Methyl-4-nitrobenzylamine derivatives as markers for exposure to alkylating agents, contributing to the field of molecular epidemiology and the assessment of carcinogen exposure (Shuker et al., 1993).
Eigenschaften
IUPAC Name |
(3-methyl-4-nitrophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCJEHOVOSYKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617154 | |
| Record name | 1-(3-Methyl-4-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
229633-56-1 | |
| Record name | 1-(3-Methyl-4-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde](/img/structure/B1612665.png)











